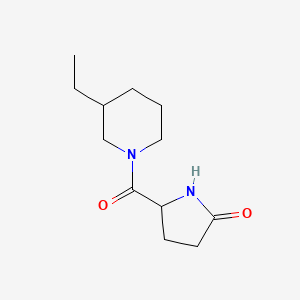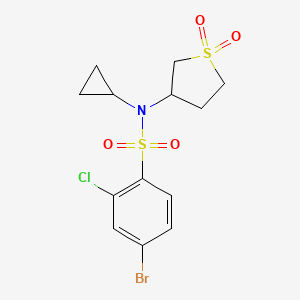![molecular formula C18H27N3O4S B7571885 3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)
3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as DESI-2 or N-[(1S)-1-(2-oxopyrrolidin-1-yl)propan-2-yl]-3-(diethylsulfamoyl)benzamide. It has a molecular weight of 392.52 g/mol and a chemical formula of C18H28N2O4S.
Mechanism of Action
The mechanism of action of DESI-2 is not fully understood, but it has been reported to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that is involved in epigenetic regulation. By inhibiting LSD1, DESI-2 may affect the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
DESI-2 has been reported to have several biochemical and physiological effects, including the inhibition of LSD1 activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the inhibition of cancer cell migration and invasion. It has also been reported to have low toxicity in non-cancerous cells.
Advantages and Limitations for Lab Experiments
One advantage of using DESI-2 in lab experiments is its potential anti-tumor activity, which could be useful in cancer research. Another advantage is its low toxicity in non-cancerous cells. However, one limitation is that the mechanism of action of DESI-2 is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on DESI-2. One direction is to further investigate its mechanism of action, particularly its effects on gene expression in cancer cells. Another direction is to test its anti-tumor activity in animal models of cancer. Additionally, DESI-2 could be modified to improve its potency and selectivity for LSD1 inhibition. Finally, DESI-2 could be tested in combination with other cancer treatments to determine if it has synergistic effects.
Synthesis Methods
The synthesis of DESI-2 involves the reaction of 3-aminobenzamide with diethyl sulfamoyl chloride and N-Boc-proline in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then deprotected with trifluoroacetic acid to yield DESI-2. This synthesis method has been reported in a scientific paper by Liu et al. (2015).
Scientific Research Applications
DESI-2 has been synthesized for its potential use in scientific research, particularly in the field of cancer research. It has been reported to have anti-tumor activity in vitro and in vivo, as well as the ability to inhibit cancer cell migration and invasion. DESI-2 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Properties
IUPAC Name |
3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-4-21(5-2)26(24,25)16-9-6-8-15(12-16)18(23)19-14(3)13-20-11-7-10-17(20)22/h6,8-9,12,14H,4-5,7,10-11,13H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTWECAEUZUFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
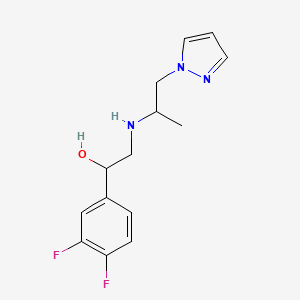
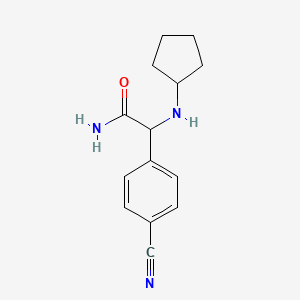
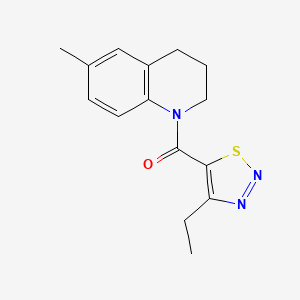
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)
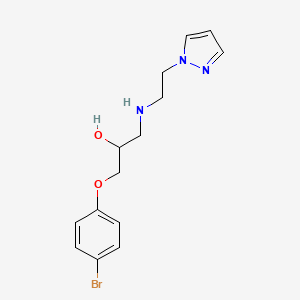
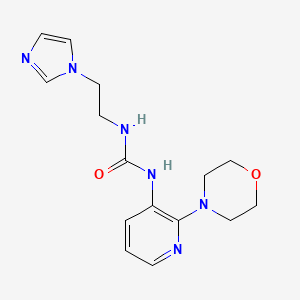
![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
